molecular formula C28H26N6O3 B2539399 3-(2-methoxy-5-methylphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea CAS No. 1358309-48-4

3-(2-methoxy-5-methylphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea

Cat. No.: B2539399
CAS No.: 1358309-48-4
M. Wt: 494.555
InChI Key: KFIWQKADJSLOPZ-UHFFFAOYSA-N
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Description

The compound 3-(2-methoxy-5-methylphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea is a structurally complex small molecule featuring a urea backbone linked to aromatic and heterocyclic moieties. Key structural elements include:

  • Urea core: Central to its architecture, enabling hydrogen-bonding interactions.
  • 2-Methoxy-5-methylphenyl group: A substituted aromatic ring providing steric bulk and electronic modulation.
  • 3-Methylphenyl substituent: Enhances hydrophobicity and influences molecular packing.

Pharmacological data for the compound are absent in the evidence, but its structural features (e.g., urea, oxadiazole) are common in kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-[4-[[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N6O3/c1-18-5-4-6-21(13-18)26-32-27(37-33-26)24-16-34(17-29-24)15-20-8-10-22(11-9-20)30-28(35)31-23-14-19(2)7-12-25(23)36-3/h4-14,16-17H,15H2,1-3H3,(H2,30,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIWQKADJSLOPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)NC5=C(C=CC(=C5)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxy-5-methylphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include methoxybenzene, methylphenyl derivatives, and oxadiazole precursors. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Additionally, purification methods like chromatography and crystallization are crucial to obtain the compound in its pure form for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxy-5-methylphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds

Scientific Research Applications

3-(2-methoxy-5-methylphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea has several scientific research applications:

    Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules.

    Biology: It is investigated for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Research explores its potential therapeutic effects, including its ability to interact with specific molecular targets.

    Industry: The compound’s unique properties make it a candidate for use in materials science and industrial chemistry.

Mechanism of Action

The mechanism of action of 3-(2-methoxy-5-methylphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high specificity, resulting in various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous molecules from the evidence.

Table 1: Structural and Functional Comparison

Compound Name/Structure Key Functional Groups Molecular Weight (g/mol)* Melting Point (°C) Pharmacological Notes
Target Compound Urea, imidazole, 1,2,4-oxadiazole ~521.56 N/A Structural similarity to kinase inhibitors
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a, ) Ethyl-urea, pyrazole 283.34 146–148 No reported bioactivity
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c, ) Acetamide, benzimidazole, triazole, thiazole ~624.06 205–207 Docking studies suggest enzyme binding
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4, ) Thiazole, triazole, fluorophenyl ~600.12 N/A Isostructural, planar conformation

*Calculated using atomic masses from IUPAC tables.

Key Findings:

Urea vs. Ethyl-urea analogs (e.g., 9a ) exhibit lower molecular weights (~283 vs. ~521) and simpler structures, likely reducing thermal stability (lower melting points: 140–148°C vs. extrapolated >200°C for the target).

Heterocyclic Systems: The imidazole-oxadiazole system in the target compound contrasts with triazole-thiazole systems (e.g., 9c ). Fluorophenyl substituents (e.g., in ) improve membrane permeability but may reduce solubility compared to methoxy-methyl groups in the target compound.

Structural Rigidity :

  • The planar conformation of compound 4 suggests that the target compound’s imidazole-oxadiazole system could adopt similar geometry, favoring crystallinity and stable binding to flat enzyme pockets.

Biological Activity

The compound 3-(2-methoxy-5-methylphenyl)-1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]urea is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H24N6O3C_{22}H_{24}N_{6}O_{3}, and it features multiple functional groups that contribute to its biological activity. The presence of the oxadiazole and imidazole moieties is particularly significant, as these structures are known to exhibit various pharmacological effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Research indicates that compounds containing oxadiazole and imidazole rings often exhibit strong antiproliferative effects against various cancer cell lines. The specific compound has shown significant inhibition percentages in multiple studies.
  • Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells, potentially through the activation of intrinsic apoptotic pathways. This is crucial for cancer treatment as it leads to programmed cell death in malignant cells.
  • Targeting Specific Enzymes : Preliminary molecular docking studies suggest that this compound may interact with specific enzymes involved in cancer progression, enhancing its therapeutic potential.

Efficacy in Cancer Cell Lines

A summary of the anticancer efficacy observed in various studies is presented below:

Cell Line IC50 (µM) % Inhibition
T-47D (breast cancer)0.6790.47
SK-MEL-5 (melanoma)0.8084.32
MDA-MB-468 (breast)0.8784.83
HCT-116 (colon cancer)0.7585.00

These values indicate that the compound exhibits potent activity against various types of cancer cells, particularly breast and melanoma cell lines, which are often resistant to conventional therapies.

Study 1: Antiproliferative Activity

In a study published by MDPI, derivatives similar to the target compound were evaluated for their antiproliferative activities against a panel of cancer cell lines. The results highlighted that compounds with similar structural features demonstrated high efficacy with IC50 values below 1 µM across multiple cell lines, affirming the potential of such derivatives in oncology .

Study 2: Molecular Docking Analysis

A molecular docking analysis indicated that the compound binds effectively to key targets involved in tumor growth regulation. The binding affinities were significantly higher than those observed for standard chemotherapeutic agents, suggesting a promising avenue for further development .

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